molecular formula C20H23N3O2S B2918310 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 381713-16-2

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

Cat. No.: B2918310
CAS No.: 381713-16-2
M. Wt: 369.48
InChI Key: VGAOUUDRPGBIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a synthetic organic compound with the molecular formula C₂₀H₂₃N₃O₂S and a molecular weight of 369.483 g/mol . Its structure features a bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with a 3-cyano group, 5,5,7,7-tetramethyl moieties, and a 4-methoxybenzamide side chain. The compound belongs to a class of molecules investigated for their biological activities, particularly in modulating inflammatory and enzymatic pathways, such as tumor necrosis factor-alpha (TNF-α) inhibition .

Properties

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-19(2)10-14-15(11-21)18(26-16(14)20(3,4)23-19)22-17(24)12-6-8-13(25-5)9-7-12/h6-9,23H,10H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOUUDRPGBIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide typically involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with 4-methoxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydrothieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with substituents dictating target specificity and potency. Below is a comparative analysis of the target compound and its analogs:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Target Activity Profile Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 3-cyano, 5,5,7,7-tetramethyl, 4-methoxybenzamide TNF-α (inferred) Potent in vitro inhibition of LPS-stimulated TNF-α production in rat whole blood
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide Tetrahydrothieno[2,3-c]pyridine Benzo[d]thiazol-2-yl, 6-isopropyl APE1 (apurinic/apyrimidinic endonuclease 1) Single-digit µM IC₅₀ against APE1; enhances cytotoxicity of alkylating agents in HeLa cells
Bicyclic thiophene derivatives Bicyclic thiophene/tetrahydrothieno[2,3-c]pyridine Varied (e.g., alkyl, aryl) TNF-α Excellent in vivo activity in adjuvant-induced arthritic rat models

Key Insights

  • Target Compound vs. TNF-α Inhibitors: The target compound shares structural similarity with TNF-α inhibitors reported by Fujita et al. . Its 5,5,7,7-tetramethyl groups likely enhance metabolic stability by reducing oxidative degradation, while the 4-methoxybenzamide moiety may improve binding affinity to TNF-α signaling components.
  • Comparison with APE1 Inhibitor: The APE1 inhibitor (compound 3 in ) replaces the 3-cyano and tetramethyl groups with a benzo[d]thiazol-2-yl substituent, redirecting activity toward DNA repair enzymes. This highlights how minor structural changes can shift target specificity.
  • Bicyclic Thiophenes: Derivatives with simpler bicyclic thiophene cores (e.g., lacking the pyridine ring) also inhibit TNF-α but exhibit reduced conformational rigidity compared to the target compound’s tetrahydrothieno[2,3-c]pyridine system .

Pharmacokinetic and Physicochemical Properties

  • The target compound’s logP (estimated via molecular weight and substituents) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • In contrast, the APE1 inhibitor in demonstrated favorable pharmacokinetics in mice, with high plasma and brain exposure after intraperitoneal administration. The target compound’s tetramethyl groups may similarly enhance bioavailability.

Biological Activity

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C20H22N4O2S
  • Molecular Weight : 382.48 g/mol

This compound features a thieno[2,3-c]pyridine core with a cyano group and a methoxybenzamide substituent, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In a study involving multicellular spheroids, the compound was screened against various cancer cell lines. The results showed:

  • Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Neuroprotective Effects

Neuroprotective effects have been observed in animal models where the compound was administered prior to inducing neurotoxic conditions. Key findings include:

  • Reduction in Oxidative Stress : The compound reduced levels of reactive oxygen species (ROS) in neuronal cells.
  • Improvement in Behavioral Outcomes : Treated animals exhibited improved performance in memory tasks compared to controls .

Summary of Biological Activities

Activity TypeTest SubjectResultReference
AnticancerMCF-7 cell lineDose-dependent inhibition
AnticancerA549 cell lineInduction of apoptosis
AntimicrobialS. aureusMIC = 32 µg/mL
AntimicrobialE. coliMIC = 64 µg/mL
NeuroprotectiveAnimal modelReduced oxidative stress

Case Study 1: Anticancer Screening

In a controlled laboratory setting, researchers conducted a screening of various compounds on multicellular spheroids derived from human breast cancer cells. This compound was identified as a lead candidate due to its potent inhibitory effects on spheroid growth.

Case Study 2: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that administration prior to neurotoxic insult significantly mitigated cognitive decline and reduced markers of neuronal damage.

Q & A

Q. What strategies optimize yield and scalability in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace acetic anhydride with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
  • Catalysis Screening : Test inorganic bases (e.g., K₂CO₃) to accelerate cyclization steps .
  • Process Analytics : Implement PAT tools (e.g., in-situ FTIR) to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.